molecular formula C32H25N3O6S2 B588098 Valdecoxib Impurity B CAS No. 1373038-60-8

Valdecoxib Impurity B

Cat. No.: B588098
CAS No.: 1373038-60-8
M. Wt: 611.687
InChI Key: FDUYPVXQEAKTGG-UHFFFAOYSA-N
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Description

Valdecoxib Impurity B is a degradation product of Valdecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Valdecoxib is used to treat osteoarthritis, rheumatoid arthritis, and dysmenorrhea. Impurities like this compound are important in pharmaceutical research for quality control, method validation, and stability studies .

Preparation Methods

Valdecoxib Impurity B can be synthesized through a multi-step reaction process. One method involves the use of chlorosulfonic acid and dichloromethane at 0°C, followed by refluxing. The reaction is then continued with pyridine at 110-115°C for 9 hours . This method ensures the formation of the impurity with high yield and purity.

Chemical Reactions Analysis

Valdecoxib Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired product formation .

Mechanism of Action

The mechanism of action of Valdecoxib Impurity B is not as well-studied as Valdecoxib itself. it is known that Valdecoxib selectively inhibits the COX-2 enzyme, which is crucial for the mediation of inflammation and pain. This inhibition reduces the production of prostaglandins, thereby alleviating symptoms of inflammation .

Comparison with Similar Compounds

Valdecoxib Impurity B can be compared with other impurities and related compounds such as:

This compound is unique due to its specific formation conditions and its role in the comprehensive analysis of Valdecoxib’s stability and safety.

Biological Activity

Valdecoxib Impurity B is a compound associated with the nonsteroidal anti-inflammatory drug (NSAID) valdecoxib, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic effects and safety profiles. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Valdecoxib is a selective COX-2 inhibitor used primarily for its anti-inflammatory, analgesic, and antipyretic properties in conditions such as osteoarthritis and rheumatoid arthritis. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, valdecoxib's selectivity for COX-2 reduces gastrointestinal side effects commonly associated with non-selective NSAIDs .

Key Pharmacokinetic Properties:

PropertyValue
Oral Bioavailability83%
Protein Binding98%
Half-life8-11 hours
MetabolismHepatic (CYP3A4 and 2C9)
ExcretionPrimarily renal

Inhibition of Prostaglandin Synthesis

Valdecoxib, through its action on COX-2, inhibits the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This mechanism is critical in alleviating symptoms associated with inflammatory conditions .

Case Studies and Research Findings

  • Clinical Efficacy : In clinical trials involving over 4,000 patients, valdecoxib demonstrated significant efficacy in treating osteoarthritis and rheumatoid arthritis compared to placebo. It was shown to be comparable to naproxen in managing pain associated with primary dysmenorrhea .
  • Safety Profile : Valdecoxib exhibited a lower incidence of gastrointestinal complications compared to traditional NSAIDs. Studies indicated that it did not significantly affect platelet function, suggesting a favorable safety profile regarding bleeding risks .
  • Comparative Studies : In a study comparing various NSAIDs, valdecoxib was found to produce fewer endoscopic gastroduodenal ulcers than ibuprofen and diclofenac, highlighting its potential as a safer alternative for patients at risk for NSAID-induced gastrointestinal issues .

Potential Implications of this compound

The presence of impurities like this compound can influence the overall pharmacological profile of the drug formulation. Understanding these impurities is essential for assessing their impact on therapeutic efficacy and safety:

  • Toxicological Assessments : Further research is needed to evaluate the toxicological implications of this compound. Studies should focus on its metabolic pathways and potential adverse effects when administered alongside valdecoxib.
  • Regulatory Considerations : Regulatory agencies require comprehensive data on impurities in pharmaceutical products to ensure patient safety. The characterization of this compound will be crucial for compliance with these regulations.

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYPVXQEAKTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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